2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and quinoline. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the quinoline ring is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may interact with multiple targets.
Mode of Action
Furan-containing compounds are known to participate in various chemical reactions, indicating that they might interact with their targets through multiple mechanisms .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological processes , suggesting that they may affect multiple pathways.
Pharmacokinetics
The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages , suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-furylcarboxaldehyde with 7-methoxyquinoline-4-carboxylic acid under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-phenoxyquinoline: Similar structure but with a phenoxy group instead of a methoxy group.
7-Methoxyquinoline-4-carboxylic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2-Furylcarboxaldehyde: Contains only the furan ring and lacks the quinoline moiety.
Uniqueness
2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is unique due to the presence of both furan and quinoline rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-19-9-4-5-10-11(15(17)18)8-13(16-12(10)7-9)14-3-2-6-20-14/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTMFKWLUOERII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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